molecular formula C18H18FN3O3S2 B3005369 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-19-9

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B3005369
CAS No.: 850910-19-9
M. Wt: 407.48
InChI Key: BFKCWCPNBGJCSJ-CZIZESTLSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid or its derivatives under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide would depend on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the fluorine atom, which may affect its biological activity and properties.

    4-(dimethylsulfamoyl)-N-(3-methyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide: Has a methyl group instead of an ethyl group, which may influence its reactivity and interactions.

    4-(dimethylsulfamoyl)-N-(3-ethyl-6-chloro-1,3-benzothiazol-2-ylidene)benzamide: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical and biological properties.

Uniqueness

The presence of the ethyl group and the fluorine atom in 4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide may confer unique properties such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets, making it distinct from similar compounds.

Biological Activity

4-(Dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzothiazole moiety is known for a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H16FN3O2S\text{C}_{14}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound AEscherichia coli25
Compound ABacillus subtilis100
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
This compoundBacillus subtilisTBD

The activity against E. coli and S. aureus indicates that the compound may inhibit bacterial growth effectively. The specific MIC values for this compound are currently under investigation.

Anticancer Activity

Research has shown that benzothiazole derivatives possess promising anticancer properties. For instance, a study demonstrated that certain benzothiazole compounds inhibited the proliferation of various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound B7A431 (skin cancer)1.5
Compound B7A549 (lung cancer)2.0
Compound B7H1299 (lung cancer)2.5
This compoundA431TBD
This compoundA549TBD
This compoundH1299TBD

These findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity.

The mechanism through which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and DNA. For example:

  • Antibacterial Mechanism : Some benzothiazole compounds inhibit dihydroorotase in bacteria like E. coli, disrupting pyrimidine synthesis crucial for DNA replication.
  • Anticancer Mechanism : The anticancer effects are often linked to apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • Antimicrobial Study : In a comparative study of various benzothiazole derivatives, compounds similar to this compound were shown to significantly inhibit bacterial growth with MIC values ranging from 25 to 200 µg/mL against multiple strains including S. aureus and E. coli .
  • Anticancer Evaluation : A recent study synthesized several novel benzothiazole derivatives and evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against A431 and A549 cells .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKCWCPNBGJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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